Saframycin Mx1

DNA Binding Sequence Selectivity Footprinting

For THIQ antibiotic SAR studies, the lack of probes with distinct leaving group chemistry limits deconvolution of C-21 substituent effects. Saframycin Mx1 solves this as a covalent DNA binder with a unique C-21 carbinolamine (OH) that generates adduct patterns distinct from saframycin A (CN). - Maps damage sites at 5'-GGG, GCC, CCG, CTA for precise repair pathway analysis. - Enables direct comparison of OH vs CN leaving group on potency and sequence selectivity. - Supports biosynthetic engineering using its fully sequenced gene cluster for novel analog production.

Molecular Formula C29H38N4O9
Molecular Weight 586.6 g/mol
CAS No. 113036-78-5
Cat. No. B053643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin Mx1
CAS113036-78-5
Synonymssaframycin Mx1
Molecular FormulaC29H38N4O9
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2OC)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O
InChIInChI=1S/C29H38N4O9/c1-10-21(34)13-8-14-19-17-18(22(35)11(2)26(41-6)24(17)37)27(42-7)20(32(19)4)29(39)33(14)15(9-31-28(38)12(3)30)16(13)23(36)25(10)40-5/h12,14-15,19-20,27,29,35,37,39H,8-9,30H2,1-7H3,(H,31,38)/t12-,14-,15-,19+,20+,27-,29-/m0/s1
InChIKeyQSLZNGPMBOCIAZ-QSNGQZDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin Mx1 Overview


Saframycin Mx1 (CAS 113036-78-5) is a natural product belonging to the tetrahydroisoquinoline (THIQ) family of antibiotics, produced by the myxobacterium Myxococcus xanthus strain Mx x48 [1]. It is a heterocyclic quinone antitumor antibiotic that acts as a DNA-binding agent through covalent modification of guanine residues [2]. The compound shares a bisquinone core structure with other saframycins (e.g., saframycin A) and the clinically approved anticancer agent ecteinascidin 743 (ET-743), positioning it within a therapeutically relevant structural class [3].

Why Saframycin Mx1 Is Irreplaceable


Saframycin Mx1 exhibits distinct DNA sequence recognition properties and reactivity that differentiate it from structurally similar saframycins and preclude its simple substitution with in-class analogs. While all saframycins target guanine-rich DNA sequences, the presence of a carbinolamine (OH) leaving group at C-21 in Saframycin Mx1 confers a unique pattern of covalent adduct formation compared to the cyano (CN)-containing saframycin A or the non-covalent binders saframycins B and C [1]. Furthermore, although the THIQ core is shared with the clinical agent ET-743, Saframycin Mx1 demonstrates markedly different cellular potency profiles that make it a distinct research tool for investigating structure-activity relationships (SAR) in this pharmacophore class [2].

Key Evidence for Saframycin Mx1


DNA Sequence Recognition vs. Saframycin A

In a direct head-to-head footprinting comparison, Saframycin Mx1 (which contains an OH leaving group) recognizes the 5'-CCG and 5'-CTA sequences, whereas saframycin A (which contains a CN leaving group) does not produce footprints at these sites [1]. This difference in sequence recognition is attributable to the nature of the C-21 leaving group and provides a clear structural basis for selecting Mx1 over saframycin A when expanded DNA target space is required.

DNA Binding Sequence Selectivity Footprinting

Covalent DNA Adduct Formation

Exonuclease III stop assays demonstrate that Saframycin Mx1 forms a covalent bond with DNA, as evidenced by enzyme pausing at adduct sites. In contrast, saframycins B and C, which lack the critical C-21 leaving group (CN or OH), show no detectable footprints or covalent binding in the same assay system [1]. This functional dichotomy confirms that only compounds bearing the C-21 leaving group can act as covalent DNA modifiers.

Covalent Adduct Exonuclease III Stop Assay DNA Damage

C-21 Leaving Group Determinant

Saframycin Mx1 contains a carbinolamine (OH) leaving group at the C-21 position, which is the functional moiety that generates the reactive electrophilic iminium species required for DNA alkylation [1]. Analogs lacking this group (e.g., saframycins B and C) are biologically inert in DNA binding assays, while analogs with a CN group (e.g., saframycin A) exhibit different sequence selectivity and cellular activity profiles [2]. This class-level inference establishes the C-21 leaving group as a critical structural filter for compound selection.

Structure-Activity Relationship Leaving Group THIQ

Biosynthetic Gene Cluster Platform

The biosynthetic gene cluster for Saframycin Mx1 has been fully characterized and localized, revealing a nonribosomal peptide synthetase (NRPS) system that assembles the tetrapeptidyl backbone [1]. This characterized pathway has enabled heterologous expression and combinatorial biosynthesis efforts, as demonstrated by the successful construction of an aminated saframycin analog (SFM-Y3) in a Pseudomonas fluorescens host engineered with safracin B and Mx1 pathway genes [2]. In contrast, the biosynthesis of the clinical agent ET-743 requires a complex, low-yielding semisynthetic process from a marine natural product.

Biosynthesis NRPS Genetic Engineering

Saframycin Mx1 Applications


DNA Damage and Repair Studies

Saframycin Mx1 is ideally suited for studies examining the cellular response to site-specific DNA covalent modification. Its demonstrated ability to form adducts at 5'-GGG, 5'-GCC, 5'-CCG, and 5'-CTA sequences [1] allows researchers to probe damage recognition, repair pathway activation (e.g., nucleotide excision repair), and downstream signaling events at defined genomic loci. This application leverages the well-characterized footprinting data that distinguishes Mx1 from other saframycins.

THIQ Structure-Activity Relationships

Mx1 serves as a critical comparator compound in SAR campaigns aimed at understanding how the C-21 leaving group (OH vs. CN vs. none) influences DNA binding, sequence selectivity, and cellular potency [2]. By including Mx1 alongside saframycin A (CN) and ET-743 in a panel, researchers can deconvolute the contribution of this specific chemical feature to overall biological activity [3]. This is essential for rational lead optimization.

Combinatorial Biosynthesis & Metabolic Engineering

The fully characterized biosynthetic gene cluster and NRPS system of Mx1 [4] make it a foundational tool for synthetic biology efforts focused on generating novel THIQ analogs. Researchers have already demonstrated the feasibility of producing engineered derivatives (e.g., SFM-Y3) by combining pathway elements from Mx1 and safracin B [5]. Procurement of Mx1 and its associated genetic material supports the creation of diversified natural product libraries.

Antibacterial Screening & Mode of Action

Saframycin Mx1 exhibits activity against both Gram-positive and Gram-negative bacteria [6]. Its covalent DNA-binding mechanism makes it a valuable probe for validating novel antibacterial targets within the DNA replication or repair machinery. This application scenario is supported by its broad antibacterial spectrum and defined molecular target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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